

Go 6976: A Comprehensive Technical Guide to its Kinase Targets

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Go 6976 is a potent, cell-permeable, and ATP-competitive inhibitor of protein kinases, demonstrating significant selectivity for specific members of the kinome. This indolocarbazole derivative has become a valuable tool in cellular signaling research due to its inhibitory action on key kinases involved in cell proliferation, differentiation, and apoptosis. This technical guide provides an in-depth overview of the primary and secondary kinase targets of Go 6976, presenting quantitative inhibitory data, detailed experimental methodologies for target validation, and visual representations of the associated signaling pathways.

Target Kinase Profile of Go 6976

The inhibitory activity of Go 6976 has been characterized against a range of protein kinases. The following tables summarize the quantitative data, primarily as half-maximal inhibitory concentrations (IC50), for the most significant targets.

Primary Targets: Protein Kinase C (PKC) Isoforms

Go 6976 exhibits high potency and selectivity for the calcium-dependent isoforms of Protein Kinase C (PKC).[1][2]



Kinase Target	IC50 (nM)	Species/Source
ΡΚCα	2.3[2][3][4]	Recombinant
ΡΚCβ1	6.2[2][3][4]	Recombinant
PKC (Rat Brain)	7.9[2][3]	Tissue

Note: Go 6976 shows significantly lower or no activity against Ca2+-independent PKC isoforms such as δ , ϵ , and ζ , with IC50 values greater than 3 μ M.[2]

Secondary Kinase Targets

Beyond its potent inhibition of PKC, Go 6976 has been identified as a potent inhibitor of several other crucial kinases, including Janus kinase 2 (JAK2), Fms-like tyrosine kinase 3 (Flt3), and Tropomyosin receptor kinases (TrkA and TrkB).[2][3]

Kinase Target	IC50 (nM)
JAK2	130[2]
Flt3	Potent inhibitor (specific IC50 values may vary by assay)[3]
TrkA	5[2]
TrkB	30[2]
JAK3	370[2]

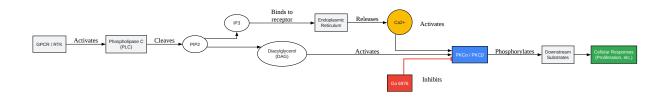
Signaling Pathways Targeted by Go 6976

The inhibitory action of Go 6976 on its target kinases modulates several critical cellular signaling pathways.

Protein Kinase C (PKC) Signaling Pathway

PKC isoforms are key regulators of numerous cellular processes. Go 6976, by selectively inhibiting the conventional PKC isoforms (α and β), can effectively block downstream signaling events.





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Figure 1: Inhibition of the PKC Signaling Pathway by Go 6976.

JAK-STAT Signaling Pathway

Go 6976's inhibition of JAK2 can disrupt the JAK-STAT signaling cascade, which is crucial for cytokine-mediated cellular responses.



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Figure 2: Go 6976 Inhibition of the JAK-STAT Signaling Pathway.

Experimental Protocols

The determination of the inhibitory activity of Go 6976 against its target kinases involves various in vitro assays. Below are detailed methodologies for key experiments.

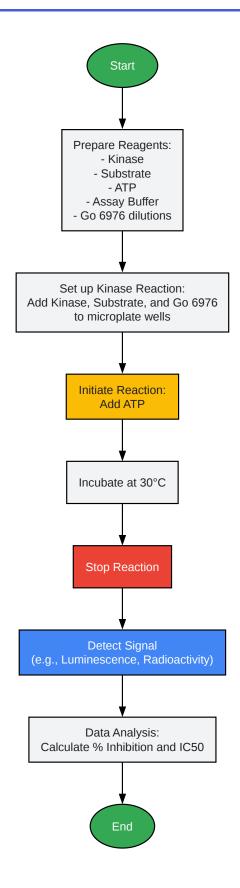




General Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for determining the IC50 of an inhibitor against a target kinase.





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Figure 3: General Workflow for an In Vitro Kinase Inhibition Assay.



In Vitro PKCα Kinase Inhibition Assay

This protocol is adapted from commercially available kinase assay kits and published literature.

- 1. Reagents and Materials:
- Recombinant human PKCα enzyme
- PKC substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
- ATP
- Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
- PKC Lipid Activator (e.g., phosphatidylserine and diacylglycerol)
- Go 6976 (serial dilutions)
- Detection Reagent (e.g., ADP-Glo™ Kinase Assay Kit)
- 384-well plates
- 2. Procedure:
- Prepare serial dilutions of Go 6976 in the appropriate solvent (e.g., DMSO) and then in Kinase Assay Buffer.
- Add 1 μL of the diluted Go 6976 or vehicle control (DMSO) to the wells of a 384-well plate.
- Prepare a master mix containing the PKCα enzyme and the PKC substrate in Kinase Assay Buffer with the PKC Lipid Activator.
- Add 2 μL of the enzyme/substrate master mix to each well.
- Incubate the plate for 10-20 minutes at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding 2 μL of ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.



- Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
- Stop the reaction and detect the kinase activity using a suitable detection reagent according
 to the manufacturer's protocol. For example, with the ADP-Glo™ assay, add 5 µL of ADPGlo™ Reagent and incubate for 40 minutes, then add 10 µL of Kinase Detection Reagent
 and incubate for 30 minutes.
- Measure the luminescence signal using a plate reader.
- Calculate the percent inhibition for each Go 6976 concentration relative to the vehicle control
 and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro JAK2 Kinase Inhibition Assay

This protocol provides a general framework for assessing Go 6976's inhibitory effect on JAK2.

- 1. Reagents and Materials:
- Recombinant human JAK2 enzyme
- JAK2 substrate (e.g., a synthetic peptide such as Poly(Glu, Tyr) 4:1)
- ATP
- Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Go 6976 (serial dilutions)
- Detection Reagent (e.g., Kinase-Glo® Max Kinase Assay)
- 96-well or 384-well plates
- 2. Procedure:
- Prepare serial dilutions of Go 6976 in Kinase Assay Buffer.
- In a multiwell plate, add the diluted Go 6976 or vehicle control.



- Prepare a master mix containing the JAK2 enzyme and substrate in Kinase Assay Buffer.
- Add the enzyme/substrate mix to the wells.
- Pre-incubate for 10 minutes at room temperature.
- Initiate the reaction by adding ATP.
- Incubate at 30°C for 45-60 minutes.
- Stop the reaction and measure the remaining ATP (an indicator of kinase activity) using a
 detection reagent like Kinase-Glo® Max.
- Measure the luminescence and calculate the IC50 value as described for the PKCα assay.

In Vitro Flt3 Kinase Inhibition Assay

The following protocol outlines a method to determine the inhibitory potential of Go 6976 against Flt3.

- 1. Reagents and Materials:
- Recombinant human Flt3 enzyme
- Flt3 substrate (e.g., a tyrosine-containing peptide)
- ATP
- Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[5]
- Go 6976 (serial dilutions)
- Detection Reagent (e.g., ADP-Glo™ Kinase Assay)[5]
- 384-well plates[5]
- 2. Procedure:
- Follow the general procedure outlined for the PKCα and JAK2 assays.



- Prepare serial dilutions of Go 6976.
- Set up the reaction in a 384-well plate containing Flt3 enzyme, a suitable substrate, and the inhibitor.[5]
- Initiate the reaction with ATP and incubate at room temperature.
- Stop the reaction and detect the generated ADP using the ADP-Glo™ system.[5]
- Measure luminescence to determine kinase activity and calculate the IC50 of Go 6976.

In Vitro TrkA Kinase Inhibition Assay

This protocol describes a method for evaluating the inhibition of TrkA by Go 6976.

- 1. Reagents and Materials:
- Recombinant human TrkA enzyme
- TrkA substrate (e.g., Poly (Glu, Tyr) 4:1)[6]
- ATP
- Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[7]
- Go 6976 (serial dilutions)
- Detection Reagent (e.g., ADP-Glo™ Kinase Assay)[7]
- 384-well plates[7]
- 2. Procedure:
- The assay is performed in a 384-well format.[7]
- Add serially diluted Go 6976 to the wells.
- Add the TrkA enzyme and substrate to the wells.



- Initiate the reaction by adding ATP and incubate at room temperature.
- After the incubation period, stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay.[7]
- Determine the IC50 value by analyzing the dose-response curve.

Conclusion

Go 6976 is a valuable chemical probe for studying cellular signaling, with a well-defined profile of target kinases. Its high potency against conventional PKC isoforms and significant activity against other key kinases like JAK2, Flt3, and TrkA make it a versatile tool for dissecting complex signaling networks. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of Go 6976 and other potential inhibitors on these important therapeutic targets. As with any inhibitor, it is crucial to consider its full kinase selectivity profile when interpreting experimental results.

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